molecular formula C16H16O2 B8286778 4-(4-Propylphenoxy)benzaldehyde

4-(4-Propylphenoxy)benzaldehyde

Número de catálogo: B8286778
Peso molecular: 240.30 g/mol
Clave InChI: BYXIPBONDJWZCF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Propylphenoxy)benzaldehyde is a benzaldehyde derivative featuring a phenoxy group substituted with a propyl moiety at the para position of its aromatic ring. The molecular formula is likely C₁₆H₁₆O₂ (benzaldehyde core + 4-propylphenoxy substituent), with a molecular weight of approximately 240.3 g/mol. The propylphenoxy group introduces steric bulk and electron-donating effects, influencing its reactivity and applications in organic synthesis or materials science .

Propiedades

Fórmula molecular

C16H16O2

Peso molecular

240.30 g/mol

Nombre IUPAC

4-(4-propylphenoxy)benzaldehyde

InChI

InChI=1S/C16H16O2/c1-2-3-13-4-8-15(9-5-13)18-16-10-6-14(12-17)7-11-16/h4-12H,2-3H2,1H3

Clave InChI

BYXIPBONDJWZCF-UHFFFAOYSA-N

SMILES canónico

CCCC1=CC=C(C=C1)OC2=CC=C(C=C2)C=O

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences among 4-(4-Propylphenoxy)benzaldehyde and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications/Properties References
4-(4-Propylphenoxy)benzaldehyde C₁₆H₁₆O₂ ~240.3 4-propylphenoxy Synthetic intermediate, materials
4-Phenylbenzaldehyde C₁₃H₁₀O 182.22 Phenyl Organic synthesis, polymer precursors
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Hydroxyl Pharmaceuticals, antimicrobial agents
4-(Trifluoromethyl)benzaldehyde C₈H₅F₃O 174.12 Trifluoromethyl Antimicrobial, anti-inflammatory
p-(n-Propoxy)benzaldehyde C₁₀H₁₂O₂ 164.20 Propoxy Organic synthesis, liquid crystals
DEASB* C₂₀H₂₂N₂OS⁺ 338.47 N,N-diethylaminostyryl Solvatochromic dyes, optical materials

*DEASB: 4-[4′-(N,N-Diethylamino)styryl]benzaldehyde

Key Research Findings

Substituent Effects on Reactivity

  • Electron-Donating Groups (e.g., propoxy, phenoxy): Increase nucleophilicity of the aromatic ring, facilitating electrophilic substitutions .
  • Electron-Withdrawing Groups (e.g., CF₃) : Enhance resistance to oxidation and stabilize intermediates in coupling reactions .

Métodos De Preparación

Reaction Design

Developed for analogous phenacyloxy benzaldehydes, this method employs:

  • Micellar system : Sodium dodecyl sulfate (SDS) forms micelles, solubilizing 4-hydroxybenzaldehyde and 4-propylphenyl bromide in aqueous media.

  • Catalyst : Triethylamine (TEA) abstracts protons, generating phenoxide ions in situ.

Reaction :
4-Hydroxybenzaldehyde + 4-propylphenyl bromide + TEASDS/H2O4-(4-propylphenoxy)benzaldehyde + HBr\text{4-Hydroxybenzaldehyde + 4-propylphenyl bromide + TEA} \xrightarrow{\text{SDS/H}_2\text{O}} \text{4-(4-propylphenoxy)benzaldehyde + HBr}

Performance Data

  • Yield : 66% at 25°C with 10 mol% TEA.

  • Purity : 96% (GC-MS).

  • Limitations : Requires 24-hour reaction time and extensive purification via column chromatography.

Williamson Ether Synthesis with Phase-Transfer Catalysis

Methodology

A classic approach modified for improved kinetics:

  • Base : KOH in DMF enhances nucleophilicity of 4-hydroxybenzaldehyde.

  • Catalyst : Tetrabutylammonium bromide (TBAB) facilitates anion transfer into the organic phase.

Conditions :

  • 4-Hydroxybenzaldehyde (1.0 eq), 4-propylphenyl bromide (1.2 eq), KOH (2.5 eq), TBAB (0.1 eq), DMF, 80°C, 8 hours.

Outcomes

  • Yield : 78–82% (isolated).

  • Side products : <5% O-alkylation or ketone formation.

Ullmann Coupling for Aryl Ether Formation

Copper-Catalyzed Coupling

  • Reactants : 4-Bromobenzaldehyde + 4-propylphenol.

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : DMSO, 110°C, 24 hours.

Yield : 65% (GC-MS).
Drawbacks : High catalyst loading and prolonged reaction time limit industrial use.

Oxidation of p-Cresol Derivatives Followed by Etherification

Precursor Synthesis (EP0012939B1)

4-Hydroxybenzaldehyde is synthesized via cobalt-catalyzed oxidation of p-cresol:
p-Cresol + O2Co(OAc)2,NaOH4-hydroxybenzaldehyde\text{p-Cresol + O}_2 \xrightarrow{\text{Co(OAc)}_2, \text{NaOH}} \text{4-hydroxybenzaldehyde}
Yield : 89%.

Subsequent Etherification

The 4-hydroxybenzaldehyde is then reacted with 4-propylphenyl bromide under conditions from Section 1.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Two-step etherification97–98.699.719.5Industrial
Micellar media669624Lab-scale
Williamson synthesis80988Pilot-scale
Ullmann coupling659524Lab-scale

Q & A

Q. What experimental approaches are recommended for assessing the environmental persistence and degradation pathways of 4-(4-Propylphenoxy)benzaldehyde?

  • Methodological Answer:
  • Photodegradation studies: Expose to UV light in aqueous solutions; analyze products via LC-MS.
  • Biodegradation assays: Use soil or microbial consortia to track mineralization (CO₂ evolution).
  • QSAR modeling: Predict half-life in environmental matrices using EPI Suite. Field studies can validate lab findings .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.